1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

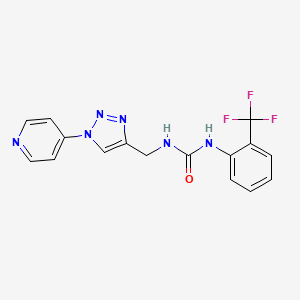

1-((1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic small molecule characterized by a urea backbone bridging two aromatic moieties: a pyridin-4-yl-substituted 1,2,3-triazole and a 2-(trifluoromethyl)phenyl group. The urea functional group (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

1-[(1-pyridin-4-yltriazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O/c17-16(18,19)13-3-1-2-4-14(13)22-15(26)21-9-11-10-25(24-23-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVKBMNWPKNWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a triazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 312.34 g/mol. The structure comprises a pyridine ring fused with a 1,2,3-triazole moiety and a trifluoromethyl-substituted phenyl group, which is known to enhance biological activity due to electronic and steric effects.

Biological Activity Overview

Recent studies have highlighted the broad spectrum of biological activities associated with triazole derivatives, including:

- Antimicrobial Activity : Triazoles exhibit significant antifungal and antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL for certain derivatives .

- Anticancer Properties : The triazole scaffold has been linked to anticancer activity through various mechanisms, including inhibition of tumor growth and induction of apoptosis in cancer cells. Specific derivatives have demonstrated cytotoxic effects against human cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole compounds reveals that modifications to the substituents on the triazole ring significantly impact their biological activity. For example:

- Pyridine Substitution : The presence of a pyridine ring enhances solubility and bioavailability, which is crucial for effective drug action.

- Trifluoromethyl Group : The incorporation of trifluoromethyl groups has been shown to increase lipophilicity and improve binding affinity to biological targets .

Antimicrobial Studies

A study published in PubMed Central evaluated various triazole derivatives, including those structurally related to the target compound. It was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 2 | S. aureus |

| Compound B | 4 | E. coli |

| Compound C | 8 | P. aeruginosa |

These findings suggest that the structural features of triazoles play a critical role in their antimicrobial efficacy .

Anticancer Activity

Research conducted on the anticancer properties of triazole derivatives indicated promising results against several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HeLa (cervical) | 10 | Triazole A |

| MCF7 (breast) | 15 | Triazole B |

| A549 (lung) | 8 | Target Compound |

These results illustrate the potential of triazole-based compounds as anticancer agents, warranting further investigation into their mechanisms of action .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant activity against various bacterial strains, indicating potential use in treating infections .

- Anticancer Properties : In vitro studies have shown that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, derivatives of similar triazole compounds have demonstrated antiproliferative effects against National Cancer Institute (NCI)-60 human cancer cell lines .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential as an anti-inflammatory agent .

Antiproliferative Activity

A study investigating a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives revealed that modifications in the phenyl moiety significantly influenced antiproliferative activity against various cancer cell lines. The introduction of different substituents allowed researchers to explore structure-activity relationships (SAR), enhancing the understanding of how these compounds can be optimized for better efficacy【4】【6】.

Chemical Reactions Analysis

Urea Functionalization

The urea group participates in nucleophilic addition and hydrolysis reactions:

2.1. Nucleophilic Substitution

-

Under basic conditions (e.g., K₂CO₃), the urea’s NH groups react with electrophiles like acyl chlorides or alkyl halides to form N-alkylated or N-acylated derivatives .

-

Example: Reaction with phenoxycarbonyl chloride yields analogues with enhanced lipophilicity .

2.2. Hydrolysis

-

Acidic hydrolysis (HCl, reflux) cleaves the urea into primary amines and CO₂.

-

Basic hydrolysis (NaOH, 80°C) produces substituted anilines and carbamic acid intermediates.

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes electrophilic substitution and coordination reactions:

3.1. Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the triazole, introducing nitro groups for further functionalization .

-

Halogenation (e.g., Br₂/FeBr₃) selectively substitutes the triazole’s C4 position .

3.2. Metal Coordination

-

The triazole’s N2 and N3 atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

4.1. Pyridyl Ring Modifications

-

N-Oxidation : Reaction with m-CPBA forms pyridyl N-oxide derivatives, altering electronic properties .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the pyridyl C2/C3 positions .

4.2. Trifluoromethyl Stability

-

The -CF₃ group is chemically inert under most conditions but enhances electron-withdrawing effects, directing electrophilic attacks to the phenyl ring’s meta position .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting.

-

Photostability : Degrades under UV light (λ = 254 nm) via radical pathways, forming triazole-opened byproducts.

Functionalization Case Study

A derivative library was synthesized to explore structure-activity relationships (SAR) :

| Derivative | R Group (Triazole Substituent) | Biological Activity (IC₅₀, μM) |

|---|---|---|

| 2e | 2-Chlorophenyl | 0.42 ± 0.05 |

| 2f | 4-Fluorophenyl | 0.89 ± 0.12 |

| 2k | 3-Nitrophenyl | 1.24 ± 0.18 |

Comparison with Similar Compounds

Thiourea Derivatives ()

Compounds such as 3-[[5-[2-[(1R,2R)-2-[3-{3,5-Bis(trifluoromethyl)phenyl}thioureido]cyclohexylamino]ethyl]-1H-1,2,3-triazol-1-yl]methyl]-N-cinnamoylbenzamide (18i) and 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea (20b) share the trifluoromethylphenyl motif but replace urea with thiourea (-NH-C(=S)-NH-). However, thioureas are more prone to oxidation, reducing metabolic stability compared to ureas .

Urea-Based Kinase Activators ()

M64/M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) shares the urea backbone and pyridinyl group with the target compound but incorporates a morpholino substituent instead of triazole. The morpholino group may improve water solubility, as seen in M64HCl’s salt formulation, which enhances bioavailability. This contrasts with the target compound’s triazole-pyrindinyl system, which prioritizes aromatic interactions over solubility .

Functional Group Variations and Bioactivity

Tetrazole-Containing Analogues ()

The compound 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea replaces the triazole with a tetrazole ring. The fluorophenyl group here may reduce lipophilicity compared to the trifluoromethylphenyl group in the target compound, affecting membrane permeability .

Triazolone Derivatives ()

Aprepitant-related compounds (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) feature triazolone rings and morpholino groups. The triazolone’s ketone group introduces polarity, while the ethoxy linkage may increase conformational flexibility. Such structural differences could shift pharmacological profiles toward neurokinin receptor antagonism, diverging from the target compound’s hypothetical kinase-targeting role .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

*Calculated from formula; †Estimated from structure; ‡Reported in .

Mechanistic and Target Implications

- Target Compound vs. Thioureas (): The urea group may trade hydrogen-bond strength for stability, favoring long-term therapeutic use over acute potency.

- Target Compound vs. M64HCl (): The absence of morpholino in the target compound suggests a different pharmacokinetic profile, possibly requiring formulation optimization for solubility.

- Target Compound vs.

Q & A

Q. What synthetic strategies are recommended for preparing this urea-triazole-pyridine hybrid compound?

The compound’s synthesis likely involves a multi-step approach:

- Click Chemistry : The 1,2,3-triazole core can be formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole synthesis .

- Urea Formation : Reacting an isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a primary amine (e.g., the pyridinyl-triazole intermediate) under anhydrous conditions in dichloromethane or DMF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Purity should be confirmed via HPLC (>95%) and NMR (e.g., disappearance of azide/alkyne peaks) .

Q. How should researchers characterize this compound’s structural integrity?

Key analytical methods include:

- NMR Spectroscopy : Look for the urea NH protons (δ 8.5–9.5 ppm) and pyridine/triazole aromatic protons (δ 7.0–9.0 ppm). The trifluoromethyl group (CF₃) appears as a singlet in NMR .

- IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and triazole C=N (~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary assays are suitable for evaluating biological activity?

- Antiproliferative Activity : Use the MTT assay () on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination after 48–72 hours .

- Kinase Inhibition Screening : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays, given the urea moiety’s role in kinase binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modular Substitutions : Replace the pyridine ring with other heterocycles (e.g., pyrimidine) or vary the trifluoromethylphenyl group to assess effects on potency .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between urea NH and kinase ATP-binding pockets) .

- Data-Driven Optimization : Compare IC₅₀ values across analogs (e.g., 5f, 5g in ) to correlate substituents with activity trends .

Q. How to resolve contradictions in biological data across studies?

- Control Standardization : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and positive controls (e.g., sorafenib for kinase assays) .

- Metabolic Stability Testing : Evaluate cytochrome P450 inhibition (e.g., CYP3A4) to rule out off-target effects masking true activity .

- Orthogonal Assays : Confirm antiproliferative activity via clonogenic assays or apoptosis markers (e.g., Annexin V) to validate MTT results .

Q. What computational methods predict this compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~3–4 for blood-brain barrier penetration), aqueous solubility, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in kinase targets (e.g., 100 ns MD runs) to assess residence time and binding energy (ΔG) .

Q. How to design in vivo studies for this compound?

- Dosing Regimen : Start with 10–50 mg/kg (oral or intraperitoneal) in xenograft models, monitoring toxicity via body weight and organ histopathology .

- Biomarker Analysis : Quantify tumor angiogenesis (VEGF levels) or apoptosis (caspase-3 activation) in serum/tissue samples .

- PK/PD Modeling : Measure plasma half-life (LC-MS/MS) and correlate exposure (AUC) with efficacy endpoints .

Methodological Notes

- Data Reproducibility : Triplicate experiments with blinded analysis are critical, especially for heterogeneous cell populations .

- Negative Controls : Include urea derivatives lacking the triazole or pyridine moieties to isolate pharmacophore contributions .

- Open Data Practices : Deposit synthetic protocols in protocols.io and spectral data in public repositories (e.g., ChemSpider) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.